Tiocarbaxidas
Thiosemicarbazides are a class of heterocyclic compounds derived from thiosemicarbazide, featuring a sulfur-nitrogen-containing heterocycle. These compounds exhibit a wide range of biological activities including antifungal, antibacterial, and antiparasitic properties. They have been explored for their potential in the pharmaceutical and agrochemical industries due to their versatile structural characteristics. Thiosemicarbazides can be prepared through various synthetic routes such as direct condensation or by conversion from other nitrogen-containing heterocycles. The substitution patterns on these compounds can significantly influence their biological activity, making them valuable tools for drug discovery and development. Due to their unique chemical structure, thiosemicarbazides have shown promising applications in treating parasitic infections and fungal diseases, with ongoing research aimed at optimizing their therapeutic potential.

Estructura | Nombre químico | CAS | MF |
---|---|---|---|
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N-(methylcarbamothioylamino)formamide | 58064-52-1 | C3H7N3OS |
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(cyclobutylideneamino)thiourea | 60798-88-1 | C5H9N3S |
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2-(2-Furylmethylidene)hydrazine-1-carbothioamide | 5419-96-5 | C6H7N3OS |
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Hydrazinecarbothioamide,2-[2-(hydroxyimino)-1-methylpropylidene]- | 5012-80-6 | C5H10N4OS |
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(2-methylpropylidene)aminothiourea | 21009-72-3 | C5H11N3S |
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(ethylamino)thiourea | 21149-56-4 | C3H9N3S |
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(2E)-3-prop-2-en-1-yl-1,3-thiazolidine-2,4-dione 2-(N-methylthiosemicarbazone) | 87958-67-6 | C8H12N4OS2 |
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2-(Adamantan-2-ylidene)hydrazinecarbothioamide | 73405-11-5 | C11H17N3S |
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5-Hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | 219986-56-8 | C5H6F3N3OS |
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(cyclohexylideneamino)thiourea | 5351-77-9 | C7H13N3S |
Literatura relevante
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2. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
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Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
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5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
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